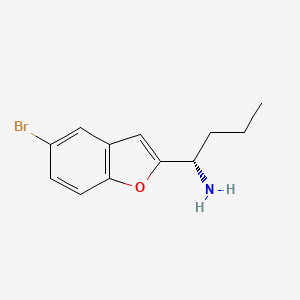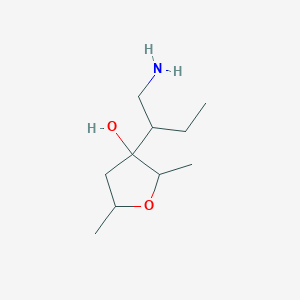![molecular formula C8H9BrN2S B13175252 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The imidazo[2,1-b][1,3]thiazole core is then reacted with 1,3-dibromopropane.
- The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods:
- Industrial production of 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole may involve continuous flow processes to enhance yield and efficiency.
- Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole typically involves the following steps:
-
Formation of the Imidazo[2,1-b][1,3]thiazole Core:
- Starting materials such as 2-aminothiazole and α-haloketones are commonly used.
- The reaction proceeds through cyclization under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazo[2,1-b][1,3]thiazole core can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can react with the bromopropyl group under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazo[2,1-b][1,3]thiazole core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
- Substitution reactions yield various functionalized derivatives of 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole.
- Oxidation and reduction reactions result in modified imidazo[2,1-b][1,3]thiazole compounds with different electronic and structural properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a lead compound in drug discovery for the treatment of various diseases.
- Potential applications in the development of pharmaceuticals targeting specific molecular pathways.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in material science for the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The imidazo[2,1-b][1,3]thiazole core can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole: Similar structure but with a chloropropyl group instead of a bromopropyl group.
6-(3-Iodopropyl)imidazo[2,1-b][1,3]thiazole: Contains an iodopropyl group, which can exhibit different reactivity due to the larger atomic size of iodine.
6-(3-Fluoropropyl)imidazo[2,1-b][1,3]thiazole: Features a fluoropropyl group, which can influence the compound’s electronic properties and reactivity.
Uniqueness:
- The bromopropyl group in 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
- The compound’s ability to undergo various chemical reactions and form diverse derivatives highlights its utility in research and industrial applications.
Eigenschaften
Molekularformel |
C8H9BrN2S |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
6-(3-bromopropyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C8H9BrN2S/c9-3-1-2-7-6-11-4-5-12-8(11)10-7/h4-6H,1-3H2 |
InChI-Schlüssel |
SHWGLYKNEUPHII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=NC(=CN21)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)






![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)


![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
